

Relebactam's Spectrum of Activity Against *Pseudomonas aeruginosa*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Relebactam*

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Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. The development of novel therapeutic strategies is paramount in combating infections caused by this organism, particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Relebactam, a diazabicyclooctane β -lactamase inhibitor, in combination with imipenem/cilastatin, represents a significant advancement in the treatment of infections caused by carbapenem-resistant *P. aeruginosa*. This technical guide provides an in-depth analysis of the in vitro spectrum of activity of **relebactam** against *P. aeruginosa*, focusing on quantitative data, the potentiation of imipenem activity, and the impact on various resistance mechanisms.

Potentiation of Imipenem Activity

Relebactam functions by inhibiting Ambler class A and C β -lactamases, thereby protecting imipenem from enzymatic degradation.^[1] This mechanism restores or enhances the in vitro activity of imipenem against many imipenem-non-susceptible isolates of *P. aeruginosa*.^{[1][2]} The addition of **relebactam** leads to a significant reduction in the minimum inhibitory concentrations (MICs) of imipenem.

Quantitative Impact on Imipenem MICs

The potentiation of imipenem by **relebactam** is evident in the substantial decrease in MIC₅₀ and MIC₉₀ values observed in numerous studies. For instance, in a large collection of clinical isolates, the imipenem-**relebactam** combination demonstrated MIC_{50/90s} of 0.5/1 µg/ml, which were 4- and 16-fold lower, respectively, than those of imipenem alone.[3] In imipenem-non-susceptible *P. aeruginosa* isolates, **relebactam** has been shown to reduce the imipenem MIC mode from 16 µg/mL to as low as 1 or 2 µg/mL.[1]

In Vitro Spectrum of Activity

The combination of imipenem and **relebactam** exhibits broad in vitro activity against a wide range of *P. aeruginosa* isolates, including those with challenging resistance phenotypes.

Activity Against General Clinical Isolates

Surveillance studies have consistently demonstrated high susceptibility rates of *P. aeruginosa* to imipenem/**relebactam**. In a study of 1,445 clinical isolates, the susceptibility rate to imipenem-**relebactam** was 97.3%. Another global surveillance study (SMART 2018–2020) reported an increase in imipenem susceptibility from 63.8% to 87.0% with the addition of **relebactam**.

Activity Against Resistant Phenotypes

A key strength of imipenem/**relebactam** lies in its activity against resistant strains of *P. aeruginosa*.

- **Imipenem-Non-Susceptible Isolates:** **Relebactam** restores imipenem susceptibility in a significant portion of imipenem-non-susceptible isolates. Studies have reported restoration of susceptibility in 64.1% to 80.5% of such isolates.
- **Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Isolates:** Imipenem/**relebactam** maintains robust activity against MDR and XDR *P. aeruginosa*. Susceptibility rates for MDR isolates have been reported to be around 78.2%, and for XDR isolates, approximately 86.4%.
- **Isolates from Cystic Fibrosis Patients:** In isolates from patients with cystic fibrosis, a population where *P. aeruginosa* is a common and often multidrug-resistant pathogen, imipenem/**relebactam** has shown promising activity. In one study, the susceptibility was

77%, a notable increase from 55% for imipenem alone. The addition of **relebactam** resulted in a fourfold reduction in both MIC50 and MIC90 for these isolates.

Data Presentation

Table 1: In Vitro Activity of Imipenem and Imipenem/Relebactam Against *P. aeruginosa* - General Isolates

Study/Region (Year)	No. of Isolates	Drug	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible
Spain (2020)	1,445	Imipenem	2	16	-
Imipenem/Relebactam	0.5	1	97.3		
Global (SMART 2018-2020)	23,073	Imipenem	2	32	63.8
Imipenem/Relebactam	0.5	4	87.0		
Europe (SMART 2015-2017)	5,447	Imipenem	-	-	69.4
Imipenem/Relebactam	-	-	92.4		
Latin America (SMART 2020-2022)	3,799	Imipenem/Relebactam	-	-	78.2
ICU Isolates (Spain & Portugal)	474	Imipenem/Relebactam	-	-	93.7

Table 2: In Vitro Activity of Imipenem/Relebactam Against Resistant *P. aeruginosa* Phenotypes

Study (Year)	Isolate Phenotype	No. of Isolates	Drug	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible / % Susceptibility Restored
Spain (2020)	Imipenem-Resistant	-	Imipenem/Relebactam	-	-	80.5% Susceptible
XDR	252	Imipenem/Relebactam	-	-	86.4% Susceptible	
Global (SMART 2018-2020)	Imipenem-NS	8,356	Imipenem	16	>32	-
Imipenem/Relebactam	2	16	64.1% Restored			
Europe (SMART 2015-2017)	MDR	1,902	Imipenem/Relebactam	-	-	78.2% Susceptible
Imipenem-NS	1,668	Imipenem/Relebactam	-	-	75.2% Restored	
Cystic Fibrosis Isolates (2023)	All CF Isolates	105	Imipenem	4	32	55% Susceptible
Imipenem/Relebactam	1	8	77% Susceptible			

Imipenem- NS CF Isolates	47	Imipenem/ Relebactam	-	-	49% Restored
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Mechanisms of Action and Resistance

Relebactam's primary mechanism of action is the inhibition of Ambler class A and C β -lactamases. In *P. aeruginosa*, a key target is the chromosomal AmpC β -lactamase. Overproduction of AmpC is a common mechanism of resistance to β -lactam antibiotics. By inhibiting AmpC, **relebactam** protects imipenem from hydrolysis, thereby restoring its activity.

However, resistance to imipenem/**relebactam** can still emerge through several mechanisms:

- **Metallo- β -Lactamases (MBLs):** **Relebactam** does not inhibit Ambler class B MBLs (e.g., VIM, IMP, NDM). The presence of these enzymes confers resistance to imipenem/**relebactam**.
- **GES-type β -Lactamases:** Some Guiana-Extended Spectrum (GES) β -lactamases, which are class A enzymes, are not effectively inhibited by **relebactam**. The presence of certain GES variants can lead to resistance.
- **Porin Loss (OprD):** Reduced expression or mutations in the OprD porin channel, which is the primary route of entry for imipenem into the bacterial cell, is a major mechanism of carbapenem resistance. While **relebactam** can overcome resistance mediated by AmpC hyperproduction in the context of OprD loss, high-level resistance can still occur, particularly when combined with other mechanisms.
- **Efflux Pump Overexpression:** Increased activity of efflux pumps, such as MexAB-OprM, can contribute to reduced susceptibility by actively transporting the antibiotic out of the cell.
- **Alterations in Penicillin-Binding Proteins (PBPs):** Mutations in PBPs, the targets of β -lactam antibiotics, can reduce the binding affinity of imipenem, leading to decreased efficacy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of imipenem/**relebactam** is predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Antimicrobial Solutions:

- Stock solutions of imipenem and **relebactam** are prepared according to the manufacturer's instructions.
- Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
- **Relebactam** is added to each dilution at a fixed concentration, typically 4 µg/mL.

2. Inoculum Preparation:

- *P. aeruginosa* isolates are grown on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 35 ± 2°C.
- Several colonies are used to prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
- This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

- Microdilution plates are inoculated with the standardized bacterial suspension.
- The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

4. MIC Reading:

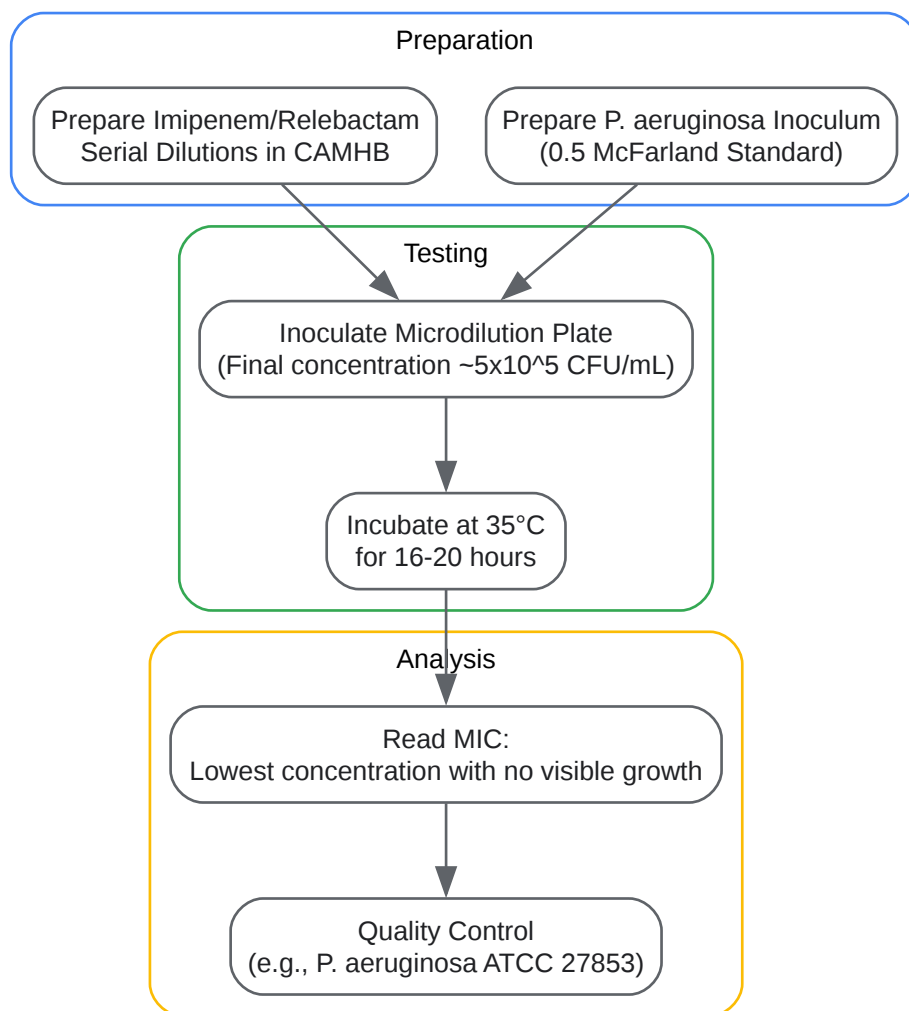
- The MIC is defined as the lowest concentration of imipenem (in the presence of a fixed concentration of **relebactam**) that completely inhibits visible growth of the organism.

5. Quality Control:

- Reference strains of *P. aeruginosa* (e.g., ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.

Visualizations

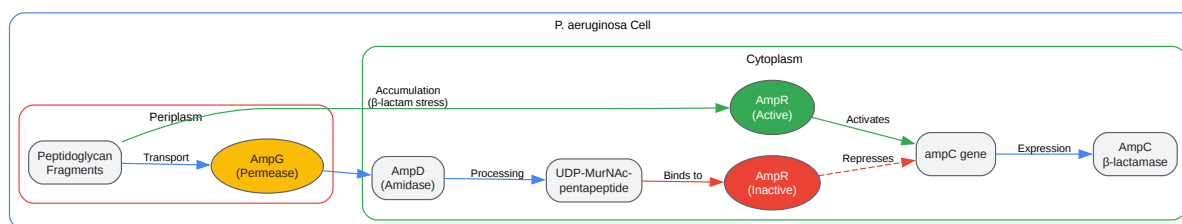
Experimental Workflow for MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

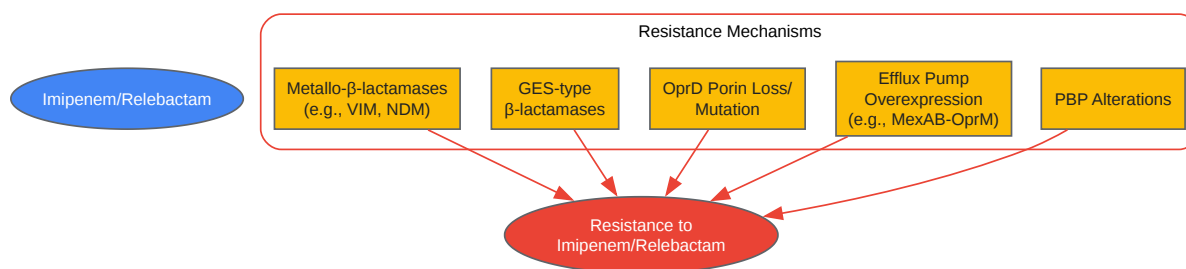
Signaling Pathway for AmpC Regulation in *P. aeruginosa*



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Caption: Simplified signaling pathway for AmpC β-lactamase regulation.

Logical Relationship of Key Resistance Mechanisms to Imipenem/Relebactam



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Caption: Key mechanisms contributing to imipenem/**relebactam** resistance.

Conclusion

The combination of imipenem and **relebactam** demonstrates potent in vitro activity against a broad spectrum of *Pseudomonas aeruginosa* isolates, including those with challenging resistance profiles such as MDR and XDR strains. **Relebactam** effectively restores the activity of imipenem against many isolates that have developed resistance through mechanisms such as AmpC hyperproduction. While imipenem/**relebactam** represents a valuable therapeutic option, the emergence of resistance through mechanisms like the production of metallo-β-lactamases and certain GES-type enzymes, as well as porin loss and efflux pump overexpression, underscores the importance of ongoing surveillance and prudent use of this agent. This technical guide provides a comprehensive overview of the current understanding of

relebactam's activity against *P. aeruginosa*, offering valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against antimicrobial resistance.

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- To cite this document: BenchChem. [Relebactam's Spectrum of Activity Against *Pseudomonas aeruginosa*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15564724#relebactam-spectrum-of-activity-against-pseudomonas-aeruginosa>]

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